molecular formula C10H6BrF B8003747 1-Bromo-6-fluoronaphthalene

1-Bromo-6-fluoronaphthalene

Cat. No.: B8003747
M. Wt: 225.06 g/mol
InChI Key: BWLOZPUNRHOEBI-UHFFFAOYSA-N
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Description

1-Bromo-6-fluoronaphthalene is an organic compound with the molecular formula C10H6BrF It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-fluoronaphthalene can be synthesized through several methods. One common method involves the bromination of 6-fluoronaphthalene. The reaction typically uses bromine in the presence of a catalyst such as iron(III) bromide. Another method involves the reaction of 1-bromo-2-naphthol with a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and fluorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-fluoronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Fluorination: Uses fluorinating agents like DAST under controlled temperature and pressure.

Major Products Formed:

    Substitution Products: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of naphthalene.

Scientific Research Applications

1-Bromo-6-fluoronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules, although specific applications are still under research.

    Medicine: Potential use in drug development due to its ability to form various bioactive compounds.

    Industry: Used in the manufacture of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Bromo-6-fluoronaphthalene primarily involves its reactivity in substitution reactions. The bromine atom, being a good leaving group, facilitates the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic applications, particularly in forming carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-6-fluoronaphthalene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity patterns. The combination of these substituents allows for versatile applications in synthetic chemistry, making it a valuable compound for research and industrial purposes.

Biological Activity

1-Bromo-6-fluoronaphthalene is an organic compound characterized by its unique halogen substituents, which significantly influence its biological activity. This article explores its biological interactions, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of naphthalene with a bromine atom at the 1-position and a fluorine atom at the 6-position. The presence of these halogens enhances the compound's reactivity and interaction with biological systems. The molecular formula is C10H6BrFC_{10}H_6BrF.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, facilitating inhibition or activation of specific biochemical pathways. This interaction can lead to significant effects on cellular processes, making it a candidate for medicinal chemistry applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on fluoroaryl derivatives have demonstrated their ability to reduce mutagenicity in Salmonella assays, suggesting potential antimutagenic effects that could be relevant for cancer prevention strategies .

Anticancer Potential

The fluorine substitution in related compounds has been shown to alter their biological properties significantly. For example, fluoroarylbichalcophenes have displayed antimutagenic activity in various assays, indicating that fluorinated compounds can enhance biological efficacy against cancer cells . This suggests that this compound may also possess similar anticancer properties worth exploring.

Study on Fluoroaryl Compounds

A study evaluated the structure-antimutagenicity relationship of novel fluoroaryl compounds, revealing that the introduction of fluorine can modify mutagenic potency and enhance antioxidant activity. These findings indicate that compounds with similar structures to this compound could also exhibit significant biological effects .

Interaction with Enzymes

Another research effort focused on the interaction of halogenated naphthalenes with specific enzymes. The presence of bromine and fluorine was found to enhance binding affinity, leading to increased inhibition of target enzymes involved in metabolic pathways. This underscores the importance of halogen substituents in modulating biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-Bromo-2-naphthaldehyde Bromine at position 1, aldehyde at position 2Moderate enzyme inhibition
6-Bromo-2-naphthaldehyde Bromine at position 6, aldehyde at position 2Lower activity compared to this compound
1-Fluoro-2-naphthaldehyde Fluorine at position 1, aldehyde at position 2Antimicrobial properties

The unique combination of bromine and fluorine in this compound enhances its reactivity compared to other structurally similar compounds.

Properties

IUPAC Name

1-bromo-6-fluoronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLOZPUNRHOEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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